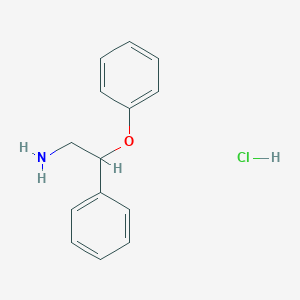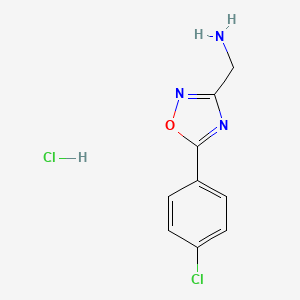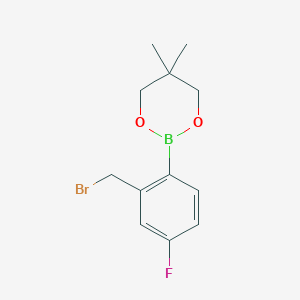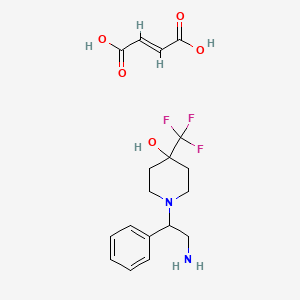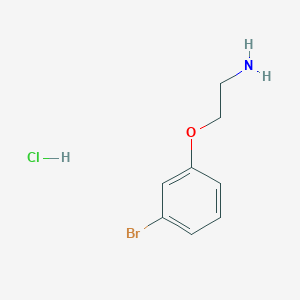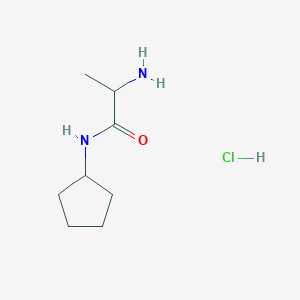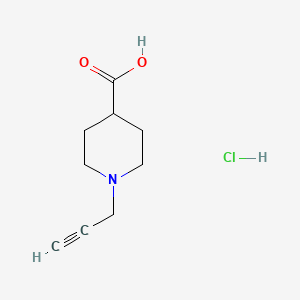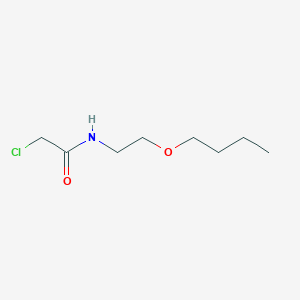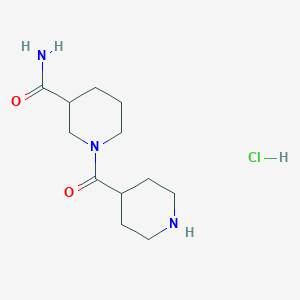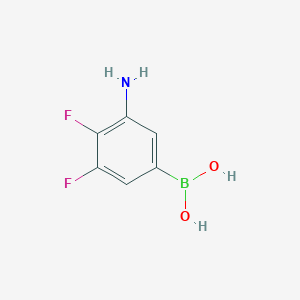
Ácido (3-amino-4,5-difluorofenil)borónico
Descripción general
Descripción
(3-Amino-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H6BF2NO2 and its molecular weight is 172.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4,5-difluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4,5-difluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Orgánicos
El ácido (3-amino-4,5-difluorofenil)borónico se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos. Se utiliza particularmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura para crear bases y nucleósidos de 6-fenilpurina sustituidos, que han mostrado una actividad citostática significativa en diferentes líneas celulares .
Inhibición de la Angiogénesis
Este compuesto está involucrado en la síntesis de análogos de honokiol, que actúan como inhibidores de la angiogénesis. La angiogénesis es el proceso mediante el cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes y es un paso crucial en el crecimiento de los cánceres .
Reacciones de Acoplamiento Cruzado de Suzuki
Sirve como reactivo en reacciones de acoplamiento cruzado de Suzuki para producir derivados de biarilo fluorados cuando reacciona con haluros de arilo y heteroarilo. Esta reacción es fundamental en la creación de compuestos para productos farmacéuticos y agroquímicos .
Síntesis de Flurodiarilmetanoles
El compuesto puede reaccionar con aldehídos arílicos usando un catalizador de níquel para sintetizar flurodiarilmetanoles, que son intermedios importantes para ingredientes farmacéuticos activos .
Aplicaciones de Detección
Los ácidos borónicos, incluido el ácido (3-amino-4,5-difluorofenil)borónico, tienen interacciones con cis-dioles que se explotan en aplicaciones de detección. Se pueden usar para mejorar la selectividad hacia analitos específicos en moléculas sensoras .
Actividad Anticancerígena
Los ácidos borónicos y sus derivados exhiben actividad anticancerígena. Están involucrados en el desarrollo de nuevos agentes terapéuticos que se dirigen a las células cancerosas .
Actividad Antibacteriana y Antiviral
Estos compuestos también muestran actividades antibacterianas y antivirales, lo que los hace valiosos en la investigación de nuevos antibióticos y fármacos antivirales .
Sistemas de Entrega
Por último, los ácidos borónicos se utilizan en sistemas de entrega debido a su capacidad para formar enlaces covalentes reversibles con azúcares y otras moléculas, lo que puede ser beneficioso en la entrega dirigida de fármacos .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Amino-4,5-difluorophenyl)boronic acid acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group . In transmetalation, the (3-Amino-4,5-difluorophenyl)boronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (3-Amino-4,5-difluorophenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the creation of complex molecules for pharmaceutical applications .
Pharmacokinetics
It’s known that the compound is used as a reagent in chemical reactions rather than being administered as a drug .
Result of Action
The result of the action of (3-Amino-4,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals .
Action Environment
The efficacy and stability of (3-Amino-4,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature . The compound is generally stable and environmentally benign .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (3-Amino-4,5-difluorophenyl)boronic acid are largely defined by its boronic acid group and the presence of fluorine atoms. The boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many organic compounds
Cellular Effects
For instance, some boronic acids can inhibit serine proteases, a group of enzymes that play a key role in many biological processes
Molecular Mechanism
The molecular mechanism of action of (3-Amino-4,5-difluorophenyl)boronic acid is likely related to its ability to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid group of (3-Amino-4,5-difluorophenyl)boronic acid can form new carbon-carbon bonds with other organic compounds . This can lead to the synthesis of new organic compounds with potential biological activity.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under normal conditions but can degrade over time, especially in the presence of moisture .
Subcellular Localization
The localization of boronic acids within cells can be influenced by various factors, including pH and the presence of specific transporters or binding proteins .
Propiedades
IUPAC Name |
(3-amino-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHAVKMMVFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660491 | |
| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-10-3 | |
| Record name | B-(3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


